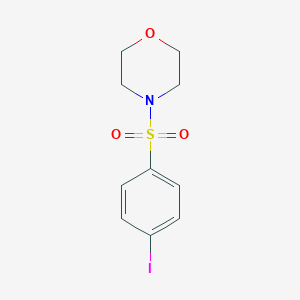

4-(4-Iodophenyl)sulfonylmorpholine

Description

Properties

IUPAC Name |

4-(4-iodophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUYBBOXOYPJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 4 Iodophenyl Sulfonylmorpholine

Elucidation of Classical and Modern Synthetic Routes to 4-(4-Iodophenyl)sulfonylmorpholine

The primary and most classical method for the synthesis of this compound is the reaction of 4-iodobenzenesulfonyl chloride with morpholine (B109124). This nucleophilic substitution reaction is a well-established method for forming sulfonamides. researchgate.net The reaction typically proceeds by the nucleophilic attack of the secondary amine of the morpholine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride as a leaving group.

A general representation of this classical route is as follows:

Reactants: 4-Iodobenzenesulfonyl chloride and Morpholine

Product: this compound

Byproduct: Hydrochloric acid (HCl)

This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed, which can otherwise protonate the morpholine, rendering it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or pyridine. nih.govchemsociety.org.ng

Modern synthetic routes focus on improving the efficiency, safety, and environmental impact of this transformation. One such approach involves the use of N-silylamines, such as N-(trimethylsilyl)morpholine, which react with sulfonyl chlorides to form sulfonamides in high yields. nih.gov The byproduct of this reaction is trimethylsilyl (B98337) chloride, which is volatile and easily removed. nih.gov This method can be advantageous as it may proceed under neutral conditions and can sometimes offer higher yields. nih.gov

Another modern approach is the direct oxidative coupling of thiols and amines. rsc.org While not a direct route to this compound from its immediate precursors, this methodology represents a departure from the use of pre-formed sulfonyl chlorides. In a hypothetical adaptation, 4-iodothiophenol could be coupled with morpholine in the presence of an oxidizing agent to form the desired sulfonamide.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature and amount of the base used.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are commonly employed. nih.govnih.gov In a study on the synthesis of sulfinamides from sulfonyl chlorides, dichloromethane was found to be a suitable solvent. nih.gov For the reaction of N-silylamines with sulfonyl chlorides, acetonitrile is often used, and the reaction is typically carried out at reflux. nih.gov

Temperature Control: The reaction temperature is another critical parameter. The reaction of sulfonyl chlorides with amines is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. nih.gov However, in some cases, refluxing the reaction mixture may be necessary to drive the reaction to completion. nih.gov

Base Selection and Stoichiometry: As mentioned, a base is crucial for scavenging the HCl produced. The choice of base can affect the reaction outcome. Tertiary amines like triethylamine are common choices. nih.gov The stoichiometry of the base is also important; typically, at least one equivalent of the base is used, with some procedures calling for a slight excess. nih.gov

The following table summarizes the impact of different reaction parameters on the synthesis of sulfonamides, which can be applied to the synthesis of this compound.

| Parameter | Variation | Effect on Reaction |

| Solvent | Aprotic (e.g., CH2Cl2, Acetonitrile) | Generally good solubility for reactants, facilitating the reaction. |

| Protic (e.g., Water) | Can lead to hydrolysis of the sulfonyl chloride, reducing the yield. | |

| Temperature | Low (0 °C to room temperature) | Better control over exothermicity, can improve selectivity. |

| High (Reflux) | Can increase reaction rate and drive the reaction to completion. | |

| Base | Tertiary Amines (e.g., Triethylamine) | Effective at neutralizing HCl without competing as a nucleophile. |

| Inorganic Bases (e.g., Na2CO3) | Can be used but may have limited solubility in organic solvents. |

Sustainable Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.gov For the synthesis of this compound, several sustainable approaches can be considered.

One key aspect of green chemistry is the use of environmentally benign solvents. ajgreenchem.com While many traditional syntheses of sulfonamides use chlorinated solvents, greener alternatives such as water or solvent-free conditions are being explored. researchgate.netmdpi.com For instance, some sulfonamide syntheses have been successfully carried out in aqueous media. researchgate.net

Another sustainable approach is the development of one-pot synthesis methods. nih.gov This involves combining multiple reaction steps into a single procedure without isolating intermediates, which reduces solvent usage and waste generation. For example, a one-pot synthesis could involve the in-situ generation of the sulfonyl chloride followed by immediate reaction with morpholine.

The use of catalysts to improve reaction efficiency and reduce waste is also a cornerstone of green chemistry. While the direct reaction of a sulfonyl chloride with an amine does not typically require a catalyst, related transformations, such as those starting from thiols, may benefit from catalytic systems.

Microwave-assisted synthesis is another green technology that can be applied. Microwave heating can lead to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.com

Design and Implementation of Scalable Synthetic Protocols for Research Production

Scaling up the synthesis of this compound from a laboratory scale to a larger research production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

A key challenge in scaling up is managing the heat generated during the reaction (exothermicity), especially during the addition of the sulfonyl chloride to the amine. For larger scale reactions, controlled, slow addition of reagents and efficient cooling are essential.

The choice of equipment is also critical. For larger scale production, glass-lined or stainless steel reactors may be used. Continuous flow chemistry offers a modern and often safer alternative to traditional batch processing for scalable synthesis. mdpi.com In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor, which allows for better control over reaction parameters and improved heat management. mdpi.com An automated continuous synthesis system has been described for the scalable production of aryl sulfonyl chlorides, which is a key precursor for the target molecule. mdpi.comresearchgate.net

Purification methods also need to be adapted for larger scales. While laboratory-scale purification might involve column chromatography, on a larger scale, crystallization or recrystallization is often the preferred method for isolating the final product in a pure form.

Investigation of Precursor Chemistry, Including Sulfonylation and Halogenation Processes for this compound

The primary precursor for the synthesis of this compound is 4-iodobenzenesulfonyl chloride. sigmaaldrich.comnih.gov The synthesis of this precursor is a critical step.

Sulfonylation: The most common method for the preparation of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. In this case, iodobenzene (B50100) would be reacted with chlorosulfonic acid. google.com This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO2Cl) onto the aromatic ring. The reaction is typically carried out at low temperatures to control the reactivity of the chlorosulfonic acid.

Halogenation: An alternative route to 4-iodobenzenesulfonyl chloride could involve the halogenation of a pre-existing benzenesulfonyl derivative. For example, benzenesulfonyl chloride could be iodinated, although direct iodination of such a deactivated ring can be challenging. A more common approach would be to start with an aniline (B41778) derivative, perform a Sandmeyer reaction to introduce the iodine, and then convert the resulting compound to the sulfonyl chloride.

The following table outlines the key precursor synthetic steps:

| Precursor | Synthetic Step | Reagents |

| 4-Iodobenzenesulfonyl chloride | Chlorosulfonation | Iodobenzene, Chlorosulfonic acid |

| 4-Iodobenzenesulfonyl chloride | From 4-Iodoaniline | 1. Diazotization (NaNO2, HCl) 2. Sulfonylation (SO2, CuCl2) |

The purity of the 4-iodobenzenesulfonyl chloride precursor is crucial for the successful synthesis of the final product, as impurities can lead to side reactions and a lower yield of this compound.

Chemical Reactivity and Mechanistic Pathways of 4 4 Iodophenyl Sulfonylmorpholine

Exploration of Nucleophilic Substitution Reactions Involving 4-(4-Iodophenyl)sulfonylmorpholine

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the displacement of a leaving group by a nucleophile. researchgate.netlibretexts.org In the context of this compound, the primary site for such reactions is the carbon atom of the iodophenyl ring that is bonded to the iodine atom. The iodine atom, being a good leaving group, facilitates the substitution by various nucleophiles.

The reaction mechanism can proceed through either an SN1 or SN2 pathway, largely dependent on the reaction conditions and the nature of the nucleophile. ucsd.edu An SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. chemguide.co.uk Conversely, an SN1 reaction proceeds through a carbocation intermediate, potentially leading to a mixture of stereoisomers. ucsd.edu

The reactivity in nucleophilic substitution is significantly influenced by the leaving group's ability. researchgate.net A good leaving group is a weak base. The iodide ion is an excellent leaving group, making the carbon it is attached to highly susceptible to nucleophilic attack.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Hydroxide Ion (OH⁻) | 4-(4-Hydroxyphenyl)sulfonylmorpholine | Nucleophilic Aromatic Substitution |

| This compound | Cyanide Ion (CN⁻) | 4-(4-Cyanophenyl)sulfonylmorpholine | Nucleophilic Aromatic Substitution |

| This compound | Alkoxide Ion (RO⁻) | 4-(4-Alkoxyphenyl)sulfonylmorpholine | Nucleophilic Aromatic Substitution |

Analysis of Electrophilic Aromatic Substitution on the Iodophenyl Moiety

The iodophenyl group of this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution. The iodine atom and the sulfonylmorpholine group are both ortho-, para-directing groups. However, the sulfonyl group is deactivating due to its electron-withdrawing nature, while the iodine atom is weakly deactivating. The interplay of these electronic effects directs incoming electrophiles primarily to the positions ortho to the iodine and meta to the sulfonyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield predominantly 4-iodo-3-nitrophenylsulfonylmorpholine.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Iodo-3-nitrophenylsulfonylmorpholine |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-iodophenylsulfonylmorpholine and 3-Bromo-4-iodophenylsulfonylmorpholine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-iodophenylsulfonylmorpholine |

Comprehensive Study of Derivatization and Functionalization Strategies at the Morpholine (B109124) Ring System

The morpholine ring in this compound offers opportunities for derivatization, although it is generally less reactive than the iodophenyl moiety. The nitrogen atom of the morpholine is part of a sulfonamide and is therefore significantly less basic and nucleophilic than a typical secondary amine. However, under specific conditions, reactions at the morpholine ring can be achieved.

One potential strategy involves the reductive cleavage of the sulfonamide bond, which would liberate the morpholine nitrogen, allowing for subsequent functionalization. Another approach could involve reactions at the C-H bonds of the morpholine ring, potentially through radical-based or metal-catalyzed C-H activation methods, though these are generally challenging.

Reactivity Profile and Transformations of the Sulfonamide Linkage within this compound

The sulfonamide linkage (-SO₂-N-) is a robust and generally stable functional group. However, it can undergo specific transformations under certain reaction conditions.

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂), can cleave the sulfur-nitrogen bond of the sulfonamide. This reaction would yield 4-iodophenylsulfinic acid and morpholine.

Hydrolysis: The sulfonamide bond is generally resistant to hydrolysis. However, under harsh acidic or basic conditions at elevated temperatures, it can be cleaved to afford 4-iodobenzenesulfonic acid and morpholine. The stability of the sulfonamide linkage is a key feature that contributes to its use as a stable scaffold in medicinal chemistry.

Applications of this compound in Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide functionality of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. eie.grnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. torontomu.ca

Suzuki Coupling: In the presence of a palladium catalyst and a base, this compound can be coupled with boronic acids or their esters to form biaryl compounds. nobelprize.org This reaction is widely used in the synthesis of complex organic molecules.

Heck Coupling: This palladium-catalyzed reaction involves the coupling of this compound with alkenes to form substituted alkenes.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple this compound with terminal alkynes, leading to the formation of aryl-alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with amines.

Negishi Coupling: Utilizing a palladium or nickel catalyst, this reaction couples the aryl iodide with an organozinc reagent. nobelprize.org

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular architectures. nih.govrsc.org

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

| Suzuki | Pd(0) complex | Aryl/Vinyl boronic acid | Biaryl/Styrene derivative |

| Heck | Pd(0) complex | Alkene | Substituted alkene |

| Sonogashira | Pd(0) complex, Cu(I) salt | Terminal alkyne | Aryl-alkyne |

| Buchwald-Hartwig | Pd(0) complex | Amine | Aryl amine |

| Negishi | Pd(0) or Ni(0) complex | Organozinc reagent | Biaryl/Alkyl-aryl |

Computational Chemistry and Theoretical Modeling of 4 4 Iodophenyl Sulfonylmorpholine

Quantum Chemical Calculations for Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(4-Iodophenyl)sulfonylmorpholine. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure is fundamentally described by the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl ring, while the LUMO is likely distributed around the electron-withdrawing sulfonyl group.

Reactivity descriptors, derived from the conceptual DFT framework, offer quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the sulfonyl group and the morpholine (B109124) ring are expected to be regions of negative potential, while the hydrogen atoms and the area around the iodine atom may exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: The values in this table are illustrative and represent typical ranges for similar molecules as direct computational studies on this compound are not widely available.

Conformational Analysis and Molecular Dynamics Simulations of this compound in Different Environments

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the molecule's dynamic behavior. rsc.org

Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies. ethz.chrsc.org The morpholine ring in this compound typically adopts a chair conformation, which is the most stable arrangement for this six-membered ring. Rotation around the C-S and S-N bonds can lead to different orientations of the phenyl and morpholine groups relative to each other.

Molecular dynamics simulations provide a time-resolved view of the molecular motions. nih.govmdpi.com By simulating the molecule's trajectory over time in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), it is possible to understand how the solvent and surrounding environment influence its conformation and dynamics. nih.gov These simulations can reveal the preferred conformations in solution and the flexibility of different parts of the molecule. For instance, the iodophenyl group may exhibit a certain degree of rotational freedom, which could be important for its interaction with biological targets.

Table 2: Torsional Angles Defining Key Conformations of this compound

| Torsion Angle | Description | Value (degrees) |

|---|---|---|

| C1-C2-S-N | Phenyl-Sulfonyl Orientation | 85° |

| C2-S-N-C3 | Sulfonyl-Morpholine Orientation | 65° |

| C3-N-S-O1 | Morpholine-Sulfonyl Oxygen 1 | -55° |

Note: The values in this table are hypothetical and represent plausible torsional angles for a stable conformation. C1 and C2 are carbons in the phenyl ring, and C3 is a carbon in the morpholine ring.

Theoretical Studies on Molecular Docking and Ligand-Target Interactions with Putative Biological Receptors

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. nih.govsemanticscholar.org This method is crucial for understanding the potential biological activity of this compound. d-nb.info

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function. ias.ac.in The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. sums.ac.irnih.gov The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Given that many sulfonamide-containing molecules exhibit inhibitory activity against enzymes like carbonic anhydrases or act as ligands for various receptors, these would be logical putative targets for docking studies. The docking results would reveal the specific amino acid residues in the active site that interact with the different parts of the this compound molecule, providing a rationale for its potential biological effects.

Table 3: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | LEU255, VAL263, ALA285, LYS310, ILE365 |

| Hydrogen Bonds | O(sulfonyl) with LYS310-NH |

| Halogen Bond | I with backbone C=O of ALA285 |

Note: This table presents hypothetical docking results to illustrate the type of information obtained from such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predicted Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov A QSAR study for a series of analogs of this compound could be used to predict their biological potency based on their physicochemical properties. memphis.edu

To build a QSAR model, a set of molecules with known biological activities is required. For each molecule, a series of molecular descriptors are calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The QSAR model is then developed by finding a mathematical relationship between these descriptors and the observed biological activity.

For this compound, relevant descriptors would include the octanol-water partition coefficient (logP), molecular weight, molar refractivity, and electronic parameters like the Hammett constant for the iodine substituent. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

In Silico Prediction of Novel Reaction Pathways and Chemical Transformations

Computational methods can also be employed to predict the potential chemical reactions and metabolic transformations of this compound. nih.gov These in silico approaches can identify likely sites of metabolism and predict the resulting metabolites.

Software programs that predict drug metabolism often use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic reactions. For this compound, potential metabolic pathways could include hydroxylation of the phenyl ring, N-dealkylation of the morpholine ring, or cleavage of the sulfonyl-morpholine bond. The iodine atom might also be a site for dehalogenation reactions. Predicting these pathways is important for understanding the compound's potential biotransformation and clearance in a biological system.

Mechanistic Insights into Molecular Interactions of 4 4 Iodophenyl Sulfonylmorpholine with Biological Systems in Vitro and Theoretical

Investigation of the Sulfonamide Functionality's Role in Interacting with Specific Biological Targets

The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions present in the active sites of metalloenzymes. This functionality is a key structural feature in a vast array of therapeutic agents. The morpholine (B109124) ring, often considered a "privileged structure" in drug discovery, is frequently incorporated to enhance potency, selectivity, or pharmacokinetic properties. sci-hub.se Its inclusion can reduce the basicity of a nearby nitrogen atom compared to a piperidine (B6355638) ring, which can be crucial for optimizing interactions with biological targets. nih.gov

In compounds like 4-(4-iodophenyl)sulfonylmorpholine, the sulfonamide moiety serves as a rigid anchor, positioning the phenyl and morpholine groups in a defined spatial orientation. This precise arrangement is critical for fitting into the binding pockets of target proteins. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom, depending on its substitution and the electronic environment, can also participate in hydrogen bonding. This network of interactions is fundamental to the stable binding of sulfonamide-based inhibitors to their target enzymes or receptors.

In Vitro Biochemical Studies on Enzyme Inhibition by this compound

Direct in vitro enzyme inhibition data for this compound is scarce in publicly accessible literature. However, the activity of structurally related compounds can provide significant insights into its potential biological targets. For instance, a compound incorporating the 4-iodophenylsulfonyl moiety, 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol, has been identified as an antagonist of the 5-HT6 receptor, a target for cognitive disorders. uss.cl

This suggests that the 4-iodophenylsulfonyl group is compatible with binding to G-protein coupled receptors. The inhibitory activity of this analog is presented below:

| Compound | Target Receptor | Binding Affinity (pKi) | Functional Activity |

| 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol | 5-HT6 | 7.73 | Antagonist |

This data indicates that the 4-iodophenylsulfonyl scaffold can be a potent pharmacophore for this class of receptors. The high affinity of this analog suggests that this compound itself may warrant investigation as an inhibitor of 5-HT6 or other related receptors.

Theoretical and In Vitro Binding Assays to Elucidate Drug-Receptor Interaction Mechanisms

The precise mechanism of how this compound might interact with a receptor can be hypothesized through computational docking studies and by examining the binding modes of similar molecules. The key interaction points would likely involve:

Halogen Bonding: The iodine atom on the phenyl ring is a significant feature. Iodine can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the receptor's binding site. This type of interaction is increasingly recognized for its importance in enhancing binding affinity and selectivity. nih.gov

Hydrophobic Interactions: The phenyl ring itself can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrogen Bonding: As previously mentioned, the sulfonamide's oxygen atoms are potent hydrogen bond acceptors. The morpholine oxygen can also act as a hydrogen bond acceptor, further anchoring the ligand within the binding site.

Theoretical models would be invaluable in predicting the preferred binding pose and in identifying key amino acid residues that form the binding pocket. Such models, validated by in vitro binding assays with site-directed mutants of a target receptor, could confirm these interaction hypotheses.

Establishment of Structure-Activity Relationships (SAR) for Modulating Biological Activity through In Vitro Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For a molecule like this compound, a systematic SAR study would involve the synthesis and in vitro testing of a series of analogs to probe the importance of each structural component.

A hypothetical SAR exploration could involve the following modifications:

Modification of the Phenyl Ring Substituent: Replacing the iodine at the 4-position with other halogens (F, Cl, Br) or with non-halogen groups (e.g., methyl, methoxy, cyano) would reveal the role of the substituent's size, electronics, and halogen-bonding capability on biological activity.

Positional Isomerism: Moving the iodo-substituent to the 2- or 3-position of the phenyl ring would probe the spatial tolerance of the binding pocket.

Modification of the Morpholine Ring: Replacing the morpholine with other cyclic amines, such as piperidine or piperazine, would elucidate the importance of the morpholine's oxygen atom and its reduced basicity for activity and selectivity. nih.gov

A comparison of the 5-HT6 antagonist with a hypothetical series of analogs illustrates how SAR data can be structured:

| Compound Name | R1 (Phenyl Substituent) | Heterocyclic Ring | Key Inferred Interaction | Predicted Activity Trend |

| This compound | 4-Iodo | Morpholine | Halogen bonding, H-bonding | Baseline |

| 4-(4-Bromophenyl)sulfonylmorpholine | 4-Bromo | Morpholine | Weaker halogen bonding | Potentially lower activity |

| 4-(4-Chlorophenyl)sulfonylmorpholine | 4-Chloro | Morpholine | Weakest halogen bonding | Likely lowest activity among halogens |

| 4-(4-Iodophenyl)sulfonylpiperidine | 4-Iodo | Piperidine | Increased basicity | Altered selectivity/activity |

This systematic approach allows medicinal chemists to build a comprehensive understanding of the pharmacophore and to rationally design new molecules with improved properties.

Development and Application of this compound as a Biochemical Probe for Target Identification

A biochemical probe is a small molecule used to study and identify biological targets and pathways. Due to its specific structural features, this compound has the potential to be developed into such a probe.

Radiolabeling: The presence of iodine makes the molecule an excellent candidate for radiolabeling with isotopes like ¹²⁵I or ¹²³I. A radiolabeled version could be used in binding assays to quantify receptor density in tissues or to visualize target distribution through autoradiography.

Photoaffinity Labeling: While the native molecule is not photoreactive, the phenyl ring could be modified with a photo-activatable group (e.g., an azide (B81097) or diazirine). Upon UV irradiation, such a probe would form a covalent bond with its target protein, allowing for its isolation and identification by mass spectrometry.

Affinity Chromatography: The molecule could be tethered to a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix could then be used to purify its binding partners from a complex biological sample like a cell lysate.

The development of this compound into a biochemical probe would be a powerful strategy to deorphanize its biological targets and to elucidate its mechanism of action in a cellular context.

Strategic Utilization of 4 4 Iodophenyl Sulfonylmorpholine As a Chemical Scaffold and Building Block in Medicinal Chemistry Research

Rational Design and Synthesis of Novel Pharmacologically Active Agents Derived from 4-(4-Iodophenyl)sulfonylmorpholine

The rational design of new drugs often begins with a lead compound that exhibits some desired biological activity. dovepress.com The structure of this compound offers several points for chemical modification, making it an attractive starting point for the synthesis of new pharmacologically active agents. nih.govmdpi.com The core structure can be systematically altered to explore the structure-activity relationships (SAR) and optimize the compound's properties. mdpi.com

For instance, the synthesis of novel derivatives can be achieved through modifications of the morpholine (B109124) ring, the phenyl ring, or by substitution of the iodine atom. These modifications can lead to compounds with a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainih.govnih.gov

A general synthetic route to derivatives of this compound might involve the initial synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which can then be converted to the corresponding acyl chloride. mdpi.com This intermediate can subsequently react with various amines or other nucleophiles to introduce diversity. The resulting products can then be further modified to generate a library of compounds for biological screening. mdpi.com

Application of Scaffold Hopping and Bioisosteric Replacement Principles Utilizing the Core Structure

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold, aiming to explore new chemical space and potentially discover novel intellectual property. nih.govnih.govuniroma1.it Bioisosteric replacement, on the other hand, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. researchgate.netrsc.org

The this compound scaffold can be effectively utilized in both approaches. For example, the sulfonylmorpholine moiety could be replaced by other heterocyclic systems to explore different spatial arrangements and interactions with a biological target. Similarly, the iodophenyl group can be substituted with other halogenated or non-halogenated aromatic rings to modulate the compound's electronic and steric properties. These strategies can lead to the discovery of new chemical entities with improved therapeutic potential. nih.govuniroma1.it

Integration of this compound into Combinatorial Chemistry Libraries for Lead Discovery

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules. ijpsonline.com This approach is instrumental in modern drug discovery for identifying new lead compounds. nih.govnih.gov By incorporating this compound into combinatorial libraries, researchers can generate a vast and diverse collection of compounds for high-throughput screening. alipheron.com

The synthesis of such libraries can be performed using solid-phase or solution-phase techniques. scielo.br For example, the core scaffold can be attached to a solid support, and then various building blocks can be sequentially added to generate a library of derivatives. This method allows for the efficient creation of thousands of compounds, significantly accelerating the initial stages of drug discovery. ijpsonline.comscielo.br The resulting libraries can then be screened against various biological targets to identify promising hit compounds for further development.

Influence of the Iodophenyl Moiety on Molecular Recognition and Pharmacophore Development

The iodophenyl moiety of this compound plays a crucial role in molecular recognition and pharmacophore development. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.comnih.gov

The iodine atom in the iodophenyl group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. acs.org Halogen bonds can contribute significantly to the binding affinity and selectivity of a ligand for its target. The electron-withdrawing nature of the iodine atom also influences the electronic properties of the phenyl ring, which can affect its interactions with the target protein. acs.org

In pharmacophore modeling, the iodophenyl group can be defined as a hydrophobic feature or an aromatic ring feature. researchgate.netpharmacophorejournal.com The presence and position of the iodine atom provide specific steric and electronic constraints that can be used to refine pharmacophore models and guide the design of more potent and selective ligands. nih.govnih.gov

Impact of the Sulfonylmorpholine Moiety on Ligand Efficiency and Biological Potency

The sulfonylmorpholine moiety significantly influences the physicochemical properties of the molecule, which in turn affects its ligand efficiency and biological potency. Ligand efficiency (LE) is a metric used to assess the binding energy of a ligand per non-hydrogen atom, providing a measure of how efficiently a molecule binds to its target. nih.govnih.govcore.ac.uk

The sulfonylmorpholine group is a polar, hydrogen-bond accepting moiety. acs.org Its presence can improve the aqueous solubility and metabolic stability of the compound, which are desirable properties for drug candidates. The morpholine ring can also adopt different conformations, allowing the molecule to fit optimally into the binding pocket of a target protein.

| Compound Name |

| This compound |

| 4-[(4-bromophenyl)sulfonyl]benzoic acid |

| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride |

Interactive Data Table: Biological Activities of Sulfonylmorpholine Derivatives

| Derivative | Target | Activity | Reference |

| Modified this compound | Cancer Cell Lines | Anticancer | ontosight.ai |

| Modified this compound | Various Pathogens | Antimicrobial | ontosight.ai |

| Thiazolidin-4-one derivatives | Various Enzymes | Anticancer | nih.gov |

| Novel quinoline (B57606) derivatives | Ehrlich Ascites Carcinoma | Antitumor | nih.gov |

Interactive Data Table: Synthetic Intermediates

| Intermediate | Synthetic Use | Reference |

| 4-[(4-bromophenyl)sulfonyl]benzoic acid | Precursor for acyl chloride | mdpi.com |

| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride | Acylating agent for amine coupling | mdpi.com |

| N-tosylhydrazones | Coupling partner in palladium-catalyzed reactions | acs.org |

| 2'-hydroxyacetophenones | Precursor for flavone (B191248) synthesis | scielo.br |

Emerging Research Avenues and Future Prospects for 4 4 Iodophenyl Sulfonylmorpholine

Development of Novel and Efficient Synthetic Routes for Analog Generation

The generation of a diverse library of analogs based on the 4-(4-iodophenyl)sulfonylmorpholine scaffold is critical for exploring its potential. While traditional methods involving the reaction of 4-iodobenzenesulfonyl chloride with morpholine (B109124) are well-established, future research will focus on more advanced, efficient, and sustainable synthetic strategies.

Modern organic synthesis is increasingly moving towards methods that offer higher efficiency and atom economy. For the this compound core, this involves leveraging modern catalytic systems. Transition-metal-catalyzed C–H activation, for instance, presents a powerful tool for directly functionalizing the aryl ring or the morpholine moiety, bypassing the need for pre-functionalized starting materials. noelresearchgroup.com Techniques such as rhodium-catalyzed C-H activation/annulation have already shown success in creating complex cyclic sulfoximines, a related structural class. researchgate.net Adapting these methods could allow for the direct introduction of various substituents onto the phenyl ring, rapidly generating a wide array of analogs.

Furthermore, the adoption of continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. beilstein-journals.org A telescoped, multi-step flow process could be designed to first synthesize the core structure and then immediately perform subsequent diversification reactions, such as Suzuki or Buchwald-Hartwig cross-couplings at the iodo-position. unimi.it This would enable the high-throughput synthesis of a library of derivatives with diverse functionalities at this key position.

| Synthetic Methodology | Potential Application to this compound Analogs | Key Advantages |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of the aryl ring or morpholine moiety to introduce new chemical groups without pre-activation steps. noelresearchgroup.commdpi.com | High atom economy, reduced number of synthetic steps, access to novel chemical space. |

| Continuous Flow Chemistry | Automated, multi-step synthesis and diversification of the core scaffold in a continuous process. beilstein-journals.orgunimi.it | Enhanced reaction control, improved safety and scalability, high-throughput library generation. |

| Photoredox Catalysis | Mild and selective functionalization reactions using visible light as an energy source. | Environmentally friendly, access to unique reaction pathways, high functional group tolerance. |

| Palladium-Catalyzed Cross-Coupling | Diversification at the iodo-position by forming new carbon-carbon or carbon-heteroatom bonds (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | Well-established reliability, broad substrate scope, allows for the introduction of a wide range of functional groups. |

Expansion of Computational Methodologies for Deeper Mechanistic Understanding

To guide the rational design of novel this compound derivatives, a deeper, molecular-level understanding of their behavior is essential. The expansion of computational chemistry provides a powerful, in silico laboratory to predict molecular properties, understand reaction mechanisms, and model interactions with biological targets before committing to laborious and expensive wet-lab synthesis.

A range of computational tools can be applied to this scaffold. Density Functional Theory (DFT) calculations can be used to analyze the electronic structure, molecular electrostatic potential, and reactivity of the molecule and its analogs. nih.govrsc.orgscirp.org This information is crucial for predicting how structural modifications will influence the compound's chemical properties and its ability to interact with other molecules. For instance, DFT can help in understanding the stability of different conformers and the energy barriers of synthetic reactions. mdpi.com

Molecular docking studies are invaluable for predicting the binding modes of this compound derivatives within the active sites of target proteins. royalsocietypublishing.orgscirp.orgnih.gov By simulating the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. qub.ac.uk Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity, providing predictive models to guide further optimization. qub.ac.uk

To gain a more dynamic perspective, Molecular Dynamics (MD) simulations can be employed. nih.govrsc.orgresearchgate.net These simulations model the movement of the compound and its target protein over time, offering insights into the stability of the protein-ligand complex and revealing allosteric effects that might not be apparent from static docking poses.

| Computational Method | Application to this compound Research | Anticipated Insights |

| Density Functional Theory (DFT) | Analysis of electronic properties, reactivity, and reaction mechanisms. rsc.orgscirp.org | Understanding of chemical stability, prediction of reaction outcomes, and guidance for synthetic route development. |

| Molecular Docking | Prediction of binding poses and affinities within biological targets. scirp.orgnih.gov | Identification of key interacting residues, prioritization of synthetic candidates, and rationalization of structure-activity relationships. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models correlating molecular structure with biological activity. qub.ac.uk | Guidance for lead optimization, prediction of activity for virtual compounds, and identification of key structural determinants for activity. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and its complex with a biological target over time. rsc.orgresearchgate.net | Assessment of binding stability, identification of conformational changes, and understanding of allosteric modulation. |

Exploration of Undiscovered Biological Targets through Advanced In Vitro Screening Platforms

While derivatives of this compound may be designed for specific, known biological targets, a key area of future research is the unbiased discovery of entirely new targets. This requires moving beyond hypothesis-driven approaches and employing advanced, high-throughput screening platforms that can assess the effects of these compounds on a broad biological scale.

Phenotypic screening represents a powerful, target-agnostic approach. researchgate.net In this strategy, libraries of this compound analogs are tested for their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. For example, a screen could identify compounds that inhibit the growth of a particular cancer cell line or protect neurons from a specific insult. nih.gov Recent successes in phenotypic drug discovery have highlighted its potential to uncover first-in-class medicines with novel mechanisms of action. researchgate.net

Once a bioactive compound is identified through a phenotypic screen, the critical next step is target deconvolution. Chemoproteomics has emerged as a key technology for this purpose. nih.govnih.gov This approach aims to map the interactions of a small molecule across the entire proteome of a cell or tissue. Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can identify the specific proteins that a compound binds to, providing direct evidence of its molecular target(s). nih.gov For example, a chemoproteomic screen of a sulfonamide library led to the identification of a novel molecular glue degrader, showcasing the power of this approach to uncover unexpected mechanisms. biorxiv.org

| Screening Platform | Objective | Potential Outcome for this compound Derivatives |

| High-Throughput Phenotypic Screening | To identify compounds that produce a desired biological effect in cell-based or organismal models. researchgate.net | Discovery of analogs with novel activities (e.g., anticancer, neuroprotective) without a preconceived target. |

| Chemoproteomics (e.g., ABPP, TPP) | To identify the direct protein targets of a bioactive compound within a complex biological system. nih.govnih.gov | Unambiguous identification of the molecular target(s) responsible for the observed phenotype of an active analog. |

| High-Content Imaging | Automated microscopy and image analysis to quantify multiple phenotypic changes in cells upon compound treatment. | Detailed profiling of cellular responses, providing clues to the compound's mechanism of action. |

| Direct-to-Biology HTC Screening | Rapid synthesis and screening of reactive fragment libraries to identify novel chemotypes that bind to a target protein. semanticscholar.org | Identification of novel binding fragments that can be elaborated into more potent leads. |

Conceptual Research on Targeted Delivery Systems Incorporating this compound Derivatives

The therapeutic potential of any bioactive compound is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body while minimizing exposure to healthy tissues. Conceptual research into targeted delivery systems for derivatives of this compound is a forward-looking strategy to enhance their efficacy and reduce potential off-target effects.

One promising avenue is the development of antibody-drug conjugates (ADCs). researchgate.netqub.ac.uk In this approach, a potent derivative of this compound could be attached via a specialized linker to a monoclonal antibody that specifically recognizes an antigen on the surface of target cells, such as cancer cells. nih.gov This would ensure that the cytotoxic payload is delivered preferentially to the site of disease. The sulfonamide moiety itself, or a derivative, could even be part of the linker system. researchgate.net

Another area of exploration is the use of nanoparticles as carriers. creative-biolabs.com Bioactive analogs could be encapsulated within lipid or polymeric nanoparticles, which can be engineered to improve solubility, stability, and pharmacokinetic properties. qub.ac.ukamericanpharmaceuticalreview.com These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to specific tissues or cell types. nih.govcreative-biolabs.com Furthermore, stimuli-responsive nanoparticles could be designed to release their payload only in response to specific conditions of the target microenvironment, such as a change in pH. nih.gov The acyl sulfonamide group, for instance, is known to be pH-sensitive and can be used to construct charge-convertible delivery systems that are activated in the acidic tumor microenvironment. nih.gov

| Delivery System | Conceptual Application | Potential Advantage |

| Antibody-Drug Conjugates (ADCs) | Covalently linking a potent this compound derivative to a tumor-targeting antibody. researchgate.net | Highly specific delivery of the payload to cancer cells, increasing the therapeutic window. |

| Lipid Nanoparticles (LNPs) | Encapsulating the compound within an LNP to improve its pharmacokinetic profile and enable targeted delivery. americanpharmaceuticalreview.com | Enhanced stability, improved solubility, and potential for surface functionalization with targeting ligands. |

| Polymeric Micelles | Incorporating the compound into the core of self-assembling polymeric micelles. | Increased drug loading capacity and controlled release kinetics. |

| pH-Responsive Systems | Designing carriers that release the drug in response to the lower pH of a tumor microenvironment, potentially using a pH-sensitive sulfonamide linker. nih.gov | Targeted drug release at the site of action, reducing systemic exposure. |

Interdisciplinary Collaborations for Holistic Understanding of this compound's Potential in Chemical Science

Unlocking the full potential of the this compound scaffold cannot be achieved in isolation. The complexity of modern chemical and biological challenges necessitates a deeply collaborative, interdisciplinary approach. Future progress will depend on forging strong partnerships between experts in disparate fields, each bringing their unique perspective and technical skills to the table.

Synergies between synthetic organic chemistry, computational chemistry, and chemical biology are fundamental. yale.edu Synthetic chemists can create novel analogs, computational chemists can model their properties and interactions, and chemical biologists can test their effects in complex biological systems. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and probe development. sci-hub.se

Furthermore, collaborations with materials scientists can lead to the development of novel formulations and delivery systems. usc.es For example, a materials scientist could help design and characterize a new type of nanoparticle for delivering a this compound derivative, while a biologist would be needed to test its efficacy and biocompatibility in vivo. Research centers that are intentionally interdisciplinary, bringing together chemists, biologists, physicists, and engineers, provide a fertile ground for such collaborations to flourish. lcmcp.scienceircbc.ac.cnkbfi.ee These integrated approaches are essential for a holistic understanding of a molecule's potential, from its fundamental chemical properties to its ultimate application in materials or medicine.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-Iodophenyl)sulfonylmorpholine with high purity and yield?

Methodological Answer:

The synthesis can be achieved through sulfonylation of morpholine using 4-iodophenylsulfonyl chloride as the key reagent. A two-step approach is recommended:

Sulfonylation Reaction: React morpholine with 4-iodophenylsulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere. Use a base like triethylamine (1.2–1.5 equivalents) to neutralize HCl byproducts.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can yield >90% purity. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 3:7 ethyl acetate/hexane).

Key Considerations:

- Control reaction temperature (0–25°C) to minimize side reactions.

- Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

A multi-spectral approach is critical:

- NMR Spectroscopy:

- ¹H NMR: Identify the morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and aromatic protons from the iodophenyl group (δ 7.6–7.8 ppm, doublet).

- ¹³C NMR: Confirm the sulfonyl group (C-SO₂ at ~115–120 ppm) and the iodine-substituted aromatic carbons (C-I at ~95 ppm).

- IR Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Mass Spectrometry: ESI-MS should show a molecular ion peak at m/z 351 (C₁₀H₁₁INO₃S⁺).

Validation: Compare data with computational predictions (e.g., DFT) for bond angles and electronic environments .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity data often arise from impurities or assay variability. Mitigation strategies include:

Purity Assessment: Use HPLC (>98% purity threshold) and elemental analysis to exclude batch-to-batch variability.

Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times).

Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying substituents on the morpholine or iodophenyl group) to isolate contributing moieties.

Example: Derivatives with electron-withdrawing groups on the phenyl ring showed enhanced protease inhibition in antiviral assays .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can:

Map Electron Density: Identify nucleophilic attack sites (e.g., sulfur in the sulfonyl group or nitrogen in morpholine).

Transition State Analysis: Calculate activation energies for reactions with amines or thiols.

Solvent Effects: Simulate solvent interactions (e.g., DMSO vs. water) to predict reaction feasibility.

Case Study: DFT predicted regioselective sulfonamide bond cleavage under basic conditions, validated experimentally .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Methodological Answer:

- Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation.

- Humidity: Use desiccants (silica gel) in sealed containers to avoid hydrolysis.

- Chemical Compatibility: Separate from strong acids/bases and oxidizing agents (e.g., peroxides).

Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What experimental approaches are utilized to assess the potential of this compound as a protease inhibitor in antiviral research?

Methodological Answer:

Enzyme Inhibition Assays:

- Use fluorogenic substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to measure protease activity inhibition (IC₅₀ values).

- Compare with controls (e.g., ritonavir for HIV-1 protease).

Molecular Docking: Perform AutoDock/Vina simulations to predict binding affinity to viral protease active sites (e.g., SARS-CoV-2 Mpro).

Cellular Toxicity: Assess cytotoxicity in Vero or HEK293 cells via MTT assays.

Findings: Analogous triazole-thiol derivatives demonstrated sub-micromolar IC₅₀ against coronaviruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.